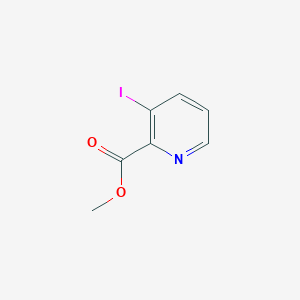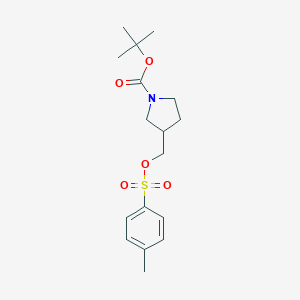
Methyl 3-iodopicolinate
Übersicht
Beschreibung
Methyl 3-iodopicolinate is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da . The compound is also known by other names such as Methyl 3-iodo-2-picolinate and Methyl 3-iodo-2-pyridinecarboxylate .
Physical And Chemical Properties Analysis
Methyl 3-iodopicolinate has a density of 1.8±0.1 g/cm^3, a boiling point of 298.5±20.0 °C at 760 mmHg, and a flash point of 134.3±21.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 1.09 . These properties can affect how the compound behaves under different conditions and in different environments.Wissenschaftliche Forschungsanwendungen
Methyl 3-iodopicolinate
is a chemical compound with the empirical formula C7H6INO2 . It’s also known as 3-Iodo-2-pyridinecarboxylic acid methyl ester, and Methyl 3-iodo-2-picolinate . This compound is often used in the synthesis of various pharmaceuticals and other organic compounds .
The methyl group (-CH3) in Methyl 3-iodopicolinate is of great importance in the design or optimization of bioactive compounds, whether in terms of pharmacodynamic or pharmacokinetic properties . Its role in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition .
The ‘magic methyl effect’ refers to the large and unexpected change in affinity or potency resulting from the addition of a single methyl group to a molecule . This effect can be seen in drug design, with the right placement of a methyl group leading to significant enhancements .
- Methyl 3-iodopicolinate is often used in the synthesis of various pharmaceuticals . The methyl group (-CH3) in Methyl 3-iodopicolinate plays a significant role in the design or optimization of bioactive compounds . This includes the displacement of water molecules during molecular recognition .
- Methyl 3-iodopicolinate could potentially be used in the development of sustainable corrosion inhibitors . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of a metal or alloy. The development of sustainable corrosion inhibitors is a significant area of research, with a focus on designing, developing, and consuming environment-friendly chemical species to replace traditional toxic chemicals .
Pharmaceutical Synthesis
Corrosion Inhibitors
- Methyl 3-iodopicolinate could potentially be used in the development of molecularly imprinted polymers (MIPs) . MIPs are polymers that have been designed to have specific selectivity towards a particular molecule . They are used for the extraction and enrichment of different sorts of trace analytes in biological and environmental samples before their analysis . The combination of molecularly imprinted technology and sol-gel technology can create influential materials with high selectivity, high capacity, and high thermal stability .
- The small, monovalent, and lipophilic methyl group (-CH3) in Methyl 3-iodopicolinate is versatile and of great importance in the design or optimization of bioactive compounds . This is often referred to as the “magic methylation” effect, a transformation that can significantly boost the potency of some drugs .
Molecularly Imprinted Polymers
Magic Methylation
Eigenschaften
IUPAC Name |
methyl 3-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYQUGKRGXNQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356078 | |
| Record name | methyl 3-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodopicolinate | |
CAS RN |
73841-41-5 | |
| Record name | methyl 3-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)


![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)